molecular formula C15H15NO2 B012152 benzyl N-(3-methylphenyl)carbamate CAS No. 108716-18-3

benzyl N-(3-methylphenyl)carbamate

Cat. No.: B012152
CAS No.: 108716-18-3
M. Wt: 241.28 g/mol
InChI Key: AJVROOATBDTSHI-UHFFFAOYSA-N
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Description

Benzyl N-(3-methylphenyl)carbamate is a carbamate derivative characterized by a benzyl group attached to the carbamate oxygen and a 3-methylphenyl moiety as the amine substituent. For instance, in prostate cancer research, derivatives with benzyl carbamate side chains, such as compound 6 (structurally analogous to this compound), demonstrated antimetastatic effects against the PC-3M-CT+ cell line by inhibiting HIF-1 activation and tumor cell invasion . The benzyl group in the carbamate side chain enhances molecular interactions, as confirmed by HRMS and NMR analyses showing correlations between the methylene protons (δH 4.39) and the carbonyl carbon (δC 153.5) .

Properties

CAS No.

108716-18-3

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

benzyl N-(3-methylphenyl)carbamate

InChI

InChI=1S/C15H15NO2/c1-12-6-5-9-14(10-12)16-15(17)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

AJVROOATBDTSHI-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2

Synonyms

Carbanilic acid, m-methyl-, benzyl ester (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Carbamate Derivatives

Structural Features and Physicochemical Properties

The biological and physicochemical properties of carbamates are highly dependent on substituent groups. Below is a comparative table of benzyl N-(3-methylphenyl)carbamate and related compounds:

Compound Name Substituents Melting Point (°C) Yield (%) Key Structural Features
This compound 3-methylphenyl, benzyl Not reported Not given Benzyl carbamate with 3-methylphenyl group
3d (Benzyl (3-benzyl-5-hydroxyphenyl)carbamate) 3-benzyl-5-hydroxyphenyl, benzyl 124–125 47 Dual benzyl groups; phenolic hydroxyl
3c (3,5-Dimethylphenyl carbamate) 3,5-dimethylphenyl, benzyl 136–138 20 Steric hindrance from dimethyl groups
3e (Methyl carbamate) Methyl 120–121 52 Small alkyl group; lower molecular weight
2b (4-Fluorobenzyl carbamate) 4-fluorobenzyl Not reported Not given Electron-withdrawing fluorine substituent

Key Observations :

  • Steric and Electronic Effects : The benzyl group in this compound provides hydrophobic interactions, enhancing membrane permeability compared to smaller substituents like methyl (3e) .
  • Melting Points : Bulky substituents (e.g., 3,5-dimethylphenyl in 3c) increase melting points due to crystallinity, whereas flexible groups (e.g., benzyl in 3d) lower melting points .
  • Synthetic Efficiency : Benzyl-substituted carbamates (e.g., 3d) are synthesized in moderate yields (47%), while methyl derivatives (3e) achieve higher yields (52%) due to simpler reaction pathways .
Anticancer and Antimetastatic Effects
  • In EGFR inhibition studies, benzyl carbamate derivatives (e.g., 2b) exhibited 20-fold higher activity than non-benzyl counterparts (2c). Fluorine substitution (2a) further enhanced potency, highlighting the role of electronic modulation .
Antitubercular Activity
  • Benzyl (3-benzyl-5-hydroxyphenyl)carbamate (3d) showed moderate antitubercular activity, whereas methyl and ethyl carbamates (3e, 3f) were less effective, suggesting aromatic interactions are critical for target binding .

Solubility and Pharmacokinetics

  • Synthetic Challenges: Multi-substituted carbamates, such as benzyl N-[[4-[(3-aminophenyl)carbamoyl]phenyl]methyl]carbamate, face solubility issues due to structural complexity, necessitating formulation optimization .

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